Cas no 502-97-6 (1,4-Dioxane-2,5-dione)
1,4-Dioxane-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dioxane-2,5-dione
- 2,5-dioxo-1,4-dioxane
- Acetic acid, hydroxy-, bimol. cyclic ester
- Glycollide
- p-Dioxane-2,5-dione
- GLYCOLIDE
- GLYCOLIDE A
- PURASORB(R) G
- 1,4-DIOXANE-2,5-DIONE(GLYCOLIDE)
- 1,4-DIOXANE-2,3-DIOL
- MA4c1357
- GLYCOLIDE USP
- 1,4-DIOXAN-2,5-DIONE
- Glycolide(6CI,7CI)
- p-Dioxane-2,5-dione (8CI)
- Diglycolide
- Glycolide S
- NSC 403079
- Acetic acid, hydroxy-, bimol. cyclicester
- YRZ676PGU6
- RKDVKSZUMVYZHH-UHFFFAOYSA-N
- AK141986
- Glycolide, >=99%
- Acetic acid, bimol. cyclic ester
- NSC403079
- FCH918418
- OR28857
- AX8132244
- Acetic acid, hydroxy-, bimol
-
- MDL: MFCD00081108
- Inchi: 1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2
- InChI Key: RKDVKSZUMVYZHH-UHFFFAOYSA-N
- SMILES: O1C(C([H])([H])OC(C1([H])[H])=O)=O
Computed Properties
- Exact Mass: 116.01100
- Monoisotopic Mass: 116.010959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.2
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.1315 (rough estimate)
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 130°C(lit.)
- Flash Point: 181.5 °C
- Refractive Index: 1.4500 (estimate)
- PSA: 52.60000
- LogP: -0.91360
- Solubility: Not determined
1,4-Dioxane-2,5-dione Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38
- Safety Instruction: S22-S24/25-S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:-20°C
- Risk Phrases:R36/37/38
1,4-Dioxane-2,5-dione Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Dioxane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038689-100g |
1,4-Dioxane-2,5-dione |
502-97-6 | 97% | 100g |
$355.68 | 2023-09-01 | |
| TRC | D485883-50mg |
1,4-Dioxane-2,5-dione |
502-97-6 | 50mg |
45.00 | 2021-08-14 | ||
| TRC | D485883-100mg |
1,4-Dioxane-2,5-dione |
502-97-6 | 100mg |
$ 52.00 | 2023-09-07 | ||
| TRC | D485883-500mg |
1,4-Dioxane-2,5-dione |
502-97-6 | 500mg |
70.00 | 2021-08-14 | ||
| BAI LING WEI Technology Co., Ltd. | 221527-5G |
1,4-Dioxane-2,5-dione, 99% |
502-97-6 | 99% | 5G |
¥ 321 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 221527-25G |
1,4-Dioxane-2,5-dione, 99% |
502-97-6 | 99% | 25G |
¥ 1281 | 2022-04-26 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20850-1g |
1,4-Dioxane-2,5-dione |
502-97-6 | 97% | 1g |
65.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20850-5g |
1,4-Dioxane-2,5-dione |
502-97-6 | 97% | 5g |
205.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20850-10g |
1,4-Dioxane-2,5-dione |
502-97-6 | 97% | 10g |
360.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20850-25g |
1,4-Dioxane-2,5-dione |
502-97-6 | 97% | 25g |
852.00 | 2021-07-09 |
1,4-Dioxane-2,5-dione Suppliers
1,4-Dioxane-2,5-dione Related Literature
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Ryan J. Pounder,Andrew P. Dove Polym. Chem. 2010 1 260
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Mehmet Onur Ar?can,Olcay Mert Polym. Chem. 2020 11 4477
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Fanny Coumes,Vincent Darcos,Dominique Domurado,Suming Li,Jean Coudane Polym. Chem. 2013 4 3705
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Mehmet Onur Ar?can,Olcay Mert RSC Adv. 2015 5 71519
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Malcolm H. Chisholm,Ewan E. Delbridge New J. Chem. 2003 27 1167
Additional information on 1,4-Dioxane-2,5-dione
1,4-Dioxane-2,5-dione: A Comprehensive Overview
1,4-Dioxane-2,5-dione, also known by its CAS number 502-97-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a cyclic dione, characterized by its two ketone groups positioned at the 2 and 5 positions of the dioxane ring. Its molecular formula is C4H4O3, and it exists as a white crystalline solid with a melting point of approximately 160°C. The compound is highly soluble in water and common organic solvents, making it suitable for a wide range of chemical reactions and processes.
The structure of 1,4-Dioxane-2,5-dione plays a crucial role in its chemical reactivity. The presence of two ketone groups introduces electron-withdrawing effects, which enhance the electrophilic character of the molecule. This makes it an excellent substrate for nucleophilic attacks and other carbonyl chemistry reactions. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
1,4-Dioxane-2,5-dione has been extensively studied for its role in the synthesis of heterocyclic compounds. Researchers have demonstrated that the compound can undergo various cyclization reactions under specific conditions to form fused ring systems. For instance, the reaction of 1,4-Dioxane-2,5-dione with alcohols or amines can lead to the formation of β-lactams or other nitrogen-containing heterocycles. These findings have significant implications for drug discovery and development.
In addition to its role in organic synthesis, 1,4-Dioxane-2,5-dione has found applications in polymer chemistry. The compound serves as a precursor for the synthesis of polyesters and other polymeric materials due to its ability to undergo condensation reactions. Recent advancements in polymer science have explored the use of 1,4-Dioxane-2,5-dione-based polymers for applications in biodegradable materials and advanced composites.
The physical properties of 1,4-Dioxane-2,5-dione make it an attractive candidate for use in various industrial processes. Its high solubility in water and organic solvents facilitates its use in reaction media and extraction processes. Moreover, the compound's stability under mild reaction conditions ensures that it can be employed in large-scale chemical manufacturing without significant degradation.
1,4-Dioxane-2,5-dione has also been investigated for its potential in catalytic processes. Studies have shown that the compound can act as a catalyst or co-catalyst in certain organic transformations due to its ability to stabilize transition states through hydrogen bonding or other non-covalent interactions. This property opens up new avenues for green chemistry and sustainable chemical synthesis.
In conclusion, 1,4-Dioxane-2,5-dione, with its unique structural features and versatile reactivity, continues to be a valuable compound in both academic research and industrial applications. As new research emerges on its synthetic potential and functional properties, it is likely that this compound will find even more innovative uses across diverse fields of chemistry.
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